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molecular formula C28H26BrO2P B8473129 2-Ethoxycarbonylbenzyltriphenylphosphonium bromide CAS No. 59636-00-9

2-Ethoxycarbonylbenzyltriphenylphosphonium bromide

Cat. No. B8473129
M. Wt: 505.4 g/mol
InChI Key: IISOIQHTJLMMLZ-UHFFFAOYSA-M
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Patent
US05296495

Procedure details

A solution of ethyl 2-bromomethylbenzoate (1.00 g) in tetrahydrofuran (10.0 ml) and triphenylphosphine (1.21 g) was heated under reflux for 8 hours. After being cooled, the resulting precipitates were collected by filtration and washed with tetrahydrofuran to give 2-ethoxycarbonylbenzyltriphenylphosphonium bromide (1.17 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3]1[CH:13]=[CH:12][CH:11]=[CH:10][C:4]=1[C:5]([O:7][CH2:8][CH3:9])=[O:6].[C:14]1([P:20]([C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)[C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>O1CCCC1>[Br-:1].[CH2:8]([O:7][C:5]([C:4]1[CH:10]=[CH:11][CH:12]=[CH:13][C:3]=1[CH2:2][P+:20]([C:21]1[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=1)([C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1)[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1)=[O:6])[CH3:9] |f:3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrCC1=C(C(=O)OCC)C=CC=C1
Name
Quantity
1.21 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
After being cooled
CUSTOM
Type
CUSTOM
Details
the resulting precipitates
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with tetrahydrofuran

Outcomes

Product
Name
Type
product
Smiles
[Br-].C(C)OC(=O)C1=C(C[P+](C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.17 g
YIELD: CALCULATEDPERCENTYIELD 56.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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